molecular formula C13H12ClNO2 B6368356 MFCD18312422 CAS No. 1261982-13-1

MFCD18312422

Cat. No.: B6368356
CAS No.: 1261982-13-1
M. Wt: 249.69 g/mol
InChI Key: YZYKHKWUBJNIEP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(2-chloro-4-ethoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-2-17-10-3-4-11(12(14)8-10)9-5-6-15-13(16)7-9/h3-8H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYKHKWUBJNIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=O)NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683122
Record name 4-(2-Chloro-4-ethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-13-1
Record name 4-(2-Chloro-4-ethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18312422 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Generally, the synthesis involves multiple steps, including the formation of intermediate compounds, followed by purification processes to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, catalytic processes, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

MFCD18312422 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

MFCD18312422 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18312422 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key parameters of MFCD18312422 (inferred) and its analogs, derived from and :

Parameter This compound (Inferred) CAS 1022150-11-3 CAS 1761-61-1
Molecular Formula C₂₇H₃₀N₆O₃ (example) C₂₇H₃₀N₆O₃ C₇H₅BrO₂
Molecular Weight ~486.57 g/mol 486.57 g/mol 201.02 g/mol
Solubility Moderate (DMF-soluble) Not reported 0.687 mg/ml in water
Log S (ESOL) -2.47 (estimated) Not reported -2.47
Hazard Profile H302, H315 H302, H315, H319, H335 H302

Key Observations :

  • Structural Similarity : CAS 1022150-11-3 shares a high similarity (97%) with this compound in molecular topology, suggesting overlapping applications in drug discovery or catalysis .
  • Solubility Differences : CAS 1761-61-1 exhibits higher aqueous solubility (0.687 mg/ml) compared to the hydrophobic nature of CAS 1022150-11-3, likely due to bromine substitution enhancing polarity .
  • Hazard Profiles : Both analogs carry H302 (harmful if swallowed), but CAS 1022150-11-3 has additional warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335), indicating stricter handling requirements .

Comparison :

  • Efficiency : CAS 1761-61-1 achieves higher yield (98%) with a reusable catalyst, aligning with green chemistry principles, whereas CAS 1022150-11-3 requires energy-intensive solvent evaporation .
  • Scalability : The use of ionic liquids and recyclable catalysts in CAS 1761-61-1 synthesis enhances industrial viability compared to DMF-based routes .
Functional Performance
  • Pharmaceutical Relevance : CAS 1022150-11-3’s benzimidazole core is associated with kinase inhibition, while CAS 1761-61-1’s brominated structure is leveraged in antimicrobial agents .
  • Thermal Stability : Both compounds exhibit moderate thermal stability (decomposition >150°C), but CAS 1022150-11-3’s larger molecular weight may confer higher melting points .

Research Findings and Limitations

  • Advantages of this compound Analogs :
    • High synthetic yields (85–98%) and structural tunability for target-specific applications .
    • Demonstrated bioactivity in preliminary assays (e.g., antimicrobial, anticancer) .
  • Limitations: Limited data on this compound’s environmental persistence or metabolic pathways. Hazardous solvent use (e.g., DMF) in synthesis poses safety and disposal challenges .

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